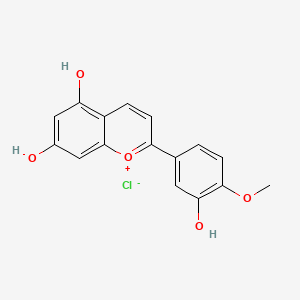
Chlorure de tétradodécylammonium
Vue d'ensemble
Description
Tetradodecylammonium chloride is a quaternary ammonium compound with the molecular formula C₄₈H₁₀₀ClN . It is commonly used as an ion-exchanger in various scientific applications, particularly in the field of electrochemistry . This compound is known for its high molecular weight and its ability to form stable ion-selective membranes .
Applications De Recherche Scientifique
Tetradodecylammonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tetradodecylammonium chloride (TDDA) is primarily used as an ion-exchanger in the fabrication of ion-selective membranes . It interacts with various ions, including chloride and salicylate, which are abundant in blood .
Mode of Action
TDDA acts as a phase-transfer catalyst and surfactant . In the context of ion-selective electrodes, TDDA facilitates the transfer of ions across the interface between two phases . This interaction results in changes in the electrical potential of the electrode, which can be measured and correlated with the concentration of the target ion .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDDA are not well-studied. As a quaternary ammonium compound, it is likely to be poorly absorbed and predominantly excreted unchanged in the urine. Its large molecular weight (726.77 g/mol ) and hydrophobic nature may limit its bioavailability .
Result of Action
The primary result of TDDA’s action is the facilitation of ion transport across membranes . This can be utilized in the development of sensors for various ions, contributing to the advancement of point-of-care testing devices .
Action Environment
The efficacy and stability of TDDA are likely to be influenced by environmental factors such as temperature, pH, and the presence of other ions. For instance, the performance of ion-selective electrodes using TDDA may vary depending on the composition of the sample being tested .
Analyse Biochimique
Biochemical Properties
Tetradodecylammonium chloride is known to interact with various biomolecules in biochemical reactions. It is often used as an ion-exchanger in the fabrication of ion-selective membranes, demonstrating its interaction with various ions
Molecular Mechanism
It is known to act as an ion-exchanger, suggesting it may bind to ions and influence their activity
Metabolic Pathways
While it is known to act as an ion-exchanger
Transport and Distribution
Tetradodecylammonium chloride is known to act as an ion-exchanger, suggesting it may be involved in the transport and distribution of ions within cells and tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradodecylammonium chloride can be synthesized through the quaternization of dodecylamine with dodecyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions . The reaction can be represented as follows:
C12H25NH2+3C12H25Cl→C12H25N(C12H25)3+Cl−
Industrial Production Methods
In industrial settings, the production of tetradodecylammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradodecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions, which are crucial for its application in ion-selective electrodes .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions often include mild temperatures and aqueous or alcoholic solvents.
Ion-Exchange Reactions: These reactions occur in the presence of various anions, such as nitrate or sulfate, under ambient conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be tetradodecylammonium hydroxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraoctylammonium chloride
- Tetradodecylammonium bromide
- Tetrahexylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
Tetradodecylammonium chloride is unique due to its high molecular weight and long alkyl chains, which provide enhanced stability and selectivity in ion-exchange applications compared to its shorter-chain counterparts . This makes it particularly valuable in the development of high-performance ion-selective electrodes and other electrochemical sensors .
Propriétés
IUPAC Name |
tetradodecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJUENWYCMNET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554681 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82944-72-7 | |
| Record name | N,N,N-Tridodecyldodecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetradodecylammonium chloride contribute to the performance of PVC gel actuators?
A1: Tetradodecylammonium chloride (TDACl), when added in small amounts (0.01 wt%) to plasticized PVC gels, can significantly improve the strain response of these gels to electric stimuli. [] This improvement is particularly noticeable at lower voltages (200-600V). Research suggests that the presence of TDACl influences the electrochemical properties of the gel, leading to enhanced electromechanical coupling and thus, a larger displacement for a given voltage. []
Q2: What makes Tetradodecylammonium chloride suitable for use in ion-selective electrodes designed for warfarin detection?
A2: Tetradodecylammonium chloride (TDACl) acts as an effective ion-exchanger in ion-selective electrodes (ISEs). [] In a study focusing on warfarin detection, TDACl was incorporated into the ion-selective membrane of the ISE. This membrane demonstrated a high sensitivity to warfarin, with a detection limit reaching 1.25 × 10−7 M in buffer solutions and 1.4 × 10−5 M directly in blood samples. [] This suggests that TDACl facilitates the selective binding and transport of warfarin ions, making it a promising component for warfarin-specific ISE development.
Q3: Can Tetradodecylammonium chloride be utilized in the creation of nanoparticles for drug delivery? What are the advantages?
A3: Yes, Tetradodecylammonium chloride can be used to create Indocyanine green (ICG) loaded nanoparticles through a technique called flash nanoprecipitation (FNP). [] The compound forms a hydrophobic ion pair with ICG, either pre-formed or in-situ during FNP, allowing for controlled encapsulation of ICG within the nanoparticles. This method allows for the creation of nanoparticles with tunable sizes and high ICG loading capacities, making them potentially valuable for drug delivery applications. []
Q4: How does the gelation of electrolytes using Tetradodecylammonium chloride impact the performance of dye-sensitized solar cells?
A4: Gelation of electrolytes using Tetradodecylammonium chloride (TDACl) as a low molecular mass gelator has been shown to improve the long-term stability of dye-sensitized solar cells (DSCs). [] While the gelation process decreases the diffusion coefficient of triiodide and iodide ions, leading to increased dark reaction at the electrode/electrolyte interface, it significantly enhances the device's resistance to degradation during accelerated aging tests compared to liquid electrolyte-based DSCs. []
Q5: How does Tetradodecylammonium chloride contribute to the detection of fluoride ions in aqueous solutions?
A5: Tetradodecylammonium chloride (TDACl), used as an anion exchanger alongside a silicon complex of 5,10,15-tritolylcorrole (SiTTCorr), plays a crucial role in enhancing the sensitivity of a naked-eye fluoride sensor. [] A specific ratio of ionophore to exchanger (2:1) proved optimal, enabling the detection of fluoride ions in a range relevant to drinking water safety (20 μg/L to 200 mg/L), with a detection limit of 9 μg/L. [] The sensor exhibits a distinct color change from dark pink to intense green with increasing fluoride concentration, allowing for visual assessment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)



![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)



